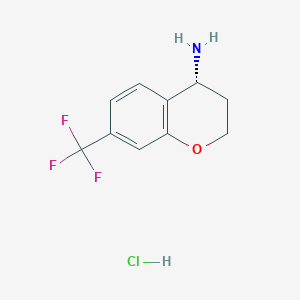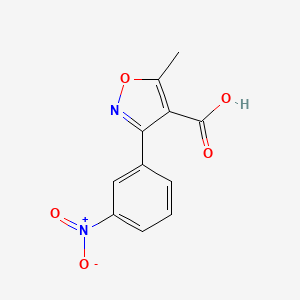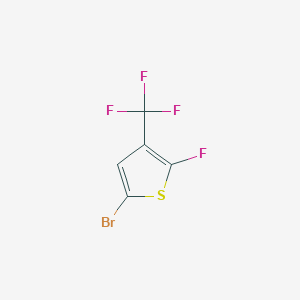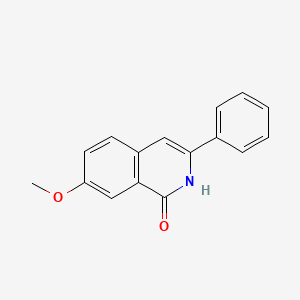![molecular formula C17H16O2 B11862934 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro- CAS No. 105480-69-1](/img/structure/B11862934.png)
1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- is a unique organic compound characterized by its spirobiindane skeleton. This compound is known for its C2-symmetry, strong rigidity, high stability, and ease of modification. It has been developed into a series of chiral ligands and catalysts, achieving significant success in the field of catalytic asymmetric synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves the construction of the spiro skeleton. One common method includes the use of bisphenol A or bisphenol C as starting materials. The reaction mechanism involves the formation of the spiro skeleton through a series of steps, including the use of reagents such as bromine for bromination .
Industrial Production Methods
Industrial production of this compound often requires laborious synthetic and resolution steps to obtain the desired chiral forms. The current methods usually produce racemic mixtures, which necessitate further chiral resolution. There is an ongoing effort to develop more efficient methods for the asymmetric catalytic synthesis of chiral spiro ligands from readily available raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as chiral ligands and catalysts in catalytic asymmetric synthesis.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves its role as a chiral ligand or catalyst. It exerts its effects by facilitating asymmetric synthesis reactions, where it interacts with various molecular targets and pathways to produce enantiomerically pure products. The spirobiindane skeleton provides the necessary rigidity and stability for these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]nonane-1,6-diol/dione: Another compound with a spiro skeleton, but with different properties and applications.
Bisphenol A: Used as a starting material in the synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro-.
Bisphenol C: Another starting material for the synthesis of the compound.
Uniqueness
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- stands out due to its C2-symmetry, strong rigidity, high stability, and ease of modification. These properties make it a privileged chiral ligand and catalyst in the field of catalytic asymmetric synthesis .
Propriétés
Numéro CAS |
105480-69-1 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3,3'-spirobi[1,2-dihydroindene]-5,5'-diol |
InChI |
InChI=1S/C17H16O2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10,18-19H,5-8H2 |
Clé InChI |
WYZQWDFFACJHDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3=C2C=C(C=C3)O)C4=C1C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
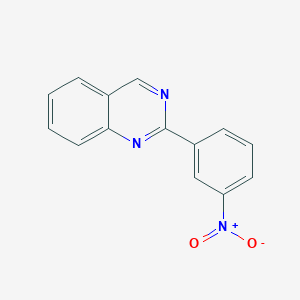
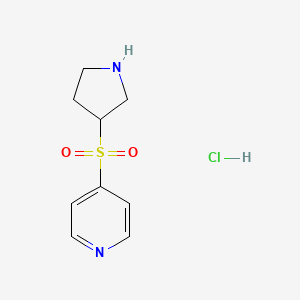
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
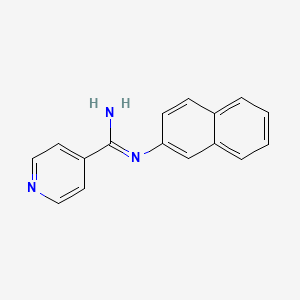
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
